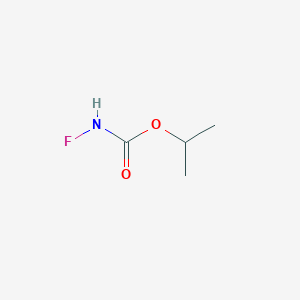
2-(Dimethylamino)ethyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl hydrogen sulfate is an organic compound with the molecular formula C4H11NO4S. It is a derivative of dimethylaminoethanol and sulfuric acid. This compound is known for its versatility in various chemical reactions and applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl hydrogen sulfate can be synthesized through the reaction of dimethylaminoethanol with sulfuric acid. The reaction typically involves the gradual addition of sulfuric acid to dimethylaminoethanol under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and requires careful monitoring to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl hydrogen sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: It can also undergo reduction reactions, leading to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are usually conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. These reactions are often carried out in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce different oxidized derivatives.
Scientific Research Applications
2-(Dimethylamino)ethyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of drug molecules.
Industry: The compound finds applications in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl hydrogen sulfate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates its dimethylamino group to other molecules. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products. The specific molecular targets and pathways depend on the nature of the reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
2-(Dimethylamino)ethyl hydrogen sulfate can be compared with other similar compounds such as:
2-(Dimethylamino)ethyl methacrylate: This compound is used in the production of polymers and has similar chemical properties.
2-(Dimethylamino)ethyl chloride: It is used as an intermediate in organic synthesis and has similar reactivity.
2-(Dimethylamino)ethyl acetate: This compound is used as a solvent and has similar chemical behavior.
The uniqueness of this compound lies in its versatility and wide range of applications in different fields. Its ability to undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
927-90-2 |
|---|---|
Molecular Formula |
C4H11NO4S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl hydrogen sulfate |
InChI |
InChI=1S/C4H11NO4S/c1-5(2)3-4-9-10(6,7)8/h3-4H2,1-2H3,(H,6,7,8) |
InChI Key |
WYVFVMUROJPJSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


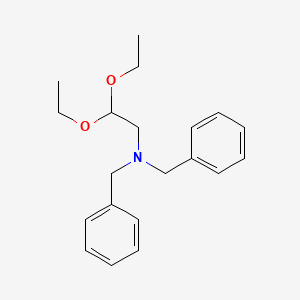
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008173.png)


![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008196.png)
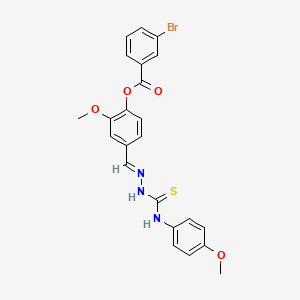
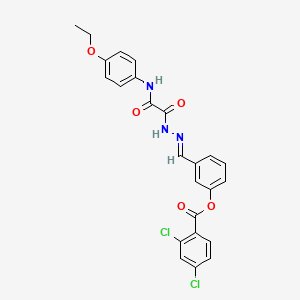
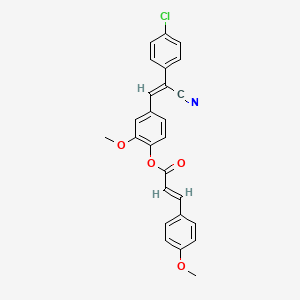


![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)
